molecular formula C15H11FO4 B6405032 5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid CAS No. 1261991-01-8

5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6405032
CAS No.: 1261991-01-8
M. Wt: 274.24 g/mol
InChI Key: XWDUEYLYAYZDBE-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid is a fluorinated benzoic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The general procedure involves the reaction of 5-fluoro-2-bromobenzoic acid with 4-methoxycarbonylphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a preferred method due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxycarbonyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Derivatives with different substituents replacing the fluorine atom.

    Reduction: 5-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid.

    Oxidation: 5-Fluoro-2-(4-carboxyphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of various fluorinated compounds.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to proteins and enzymes. The methoxycarbonyl group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxybenzoic acid
  • 4-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid
  • 2-Fluoro-4-methoxycarbonylphenylboronic acid

Uniqueness

5-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both fluorine and methoxycarbonyl groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the methoxycarbonyl group provides a site for further chemical modifications .

Properties

IUPAC Name

5-fluoro-2-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)10-4-2-9(3-5-10)12-7-6-11(16)8-13(12)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDUEYLYAYZDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690706
Record name 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-01-8
Record name 4-Fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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